
Etodroxizine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etodroxizine-d8 is a deuterium-labeled derivative of etodroxizine, a first-generation antihistamine belonging to the diphenylmethylpiperazine group. It is primarily used in proteomics research due to its unique properties. The molecular formula of this compound is C23H23D8ClN2O3, and it has a molecular weight of 427.01 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of etodroxizine-d8 involves the incorporation of deuterium atoms into the etodroxizine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production process is optimized to minimize impurities and ensure consistency in the deuterium labeling .
Análisis De Reacciones Químicas
Types of Reactions
Etodroxizine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the molecule is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of deuterated alcohols.
Substitution: Formation of substituted derivatives with different nucleophiles.
Aplicaciones Científicas De Investigación
Etodroxizine-d8 is widely used in scientific research, particularly in the field of proteomics. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of etodroxizine and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of etodroxizine.
Medicine: Utilized in research to understand the pharmacological effects and therapeutic potential of etodroxizine.
Mecanismo De Acción
Etodroxizine-d8, like its parent compound etodroxizine, acts as an antihistamine by blocking histamine H1 receptors. This prevents the binding of histamine, a compound involved in allergic reactions, thereby reducing symptoms such as itching, swelling, and redness. The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling .
Comparación Con Compuestos Similares
Etodroxizine-d8 can be compared with other deuterium-labeled antihistamines and similar compounds in the diphenylmethylpiperazine group. Some similar compounds include:
Hydroxyzine: Another first-generation antihistamine with similar sedative effects.
Pipoxizine: A related compound with comparable antihistamine properties.
Meclizine: Used for motion sickness and vertigo, sharing structural similarities with etodroxizine
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements in research applications.
Propiedades
Fórmula molecular |
C23H31ClN2O3 |
|---|---|
Peso molecular |
427.0 g/mol |
Nombre IUPAC |
2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2/i10D2,11D2,12D2,13D2 |
Clave InChI |
VUFOCTSXHUWGPW-BGKXKQMNSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1CCOCCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H] |
SMILES canónico |
C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


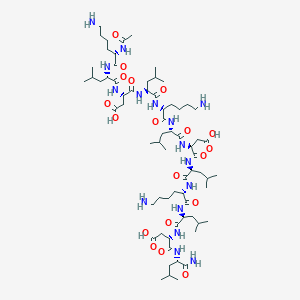
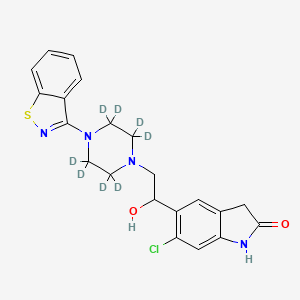
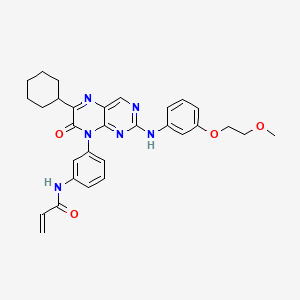




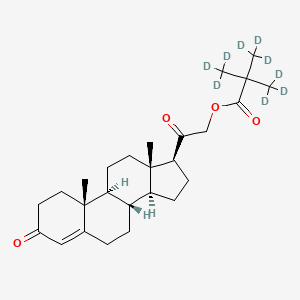


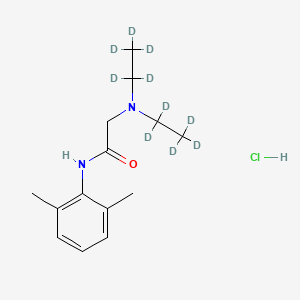


![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)
